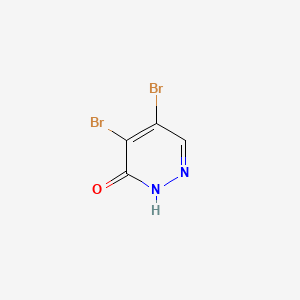

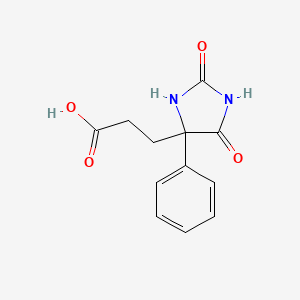

![molecular formula C10H10O2S2 B1296968 Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- CAS No. 57149-19-6](/img/structure/B1296968.png)

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

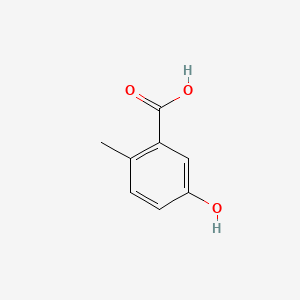

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-, also known as 4-methylthioacetic acid (MTAA), is an organic compound that is commonly used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a molecular formula of C7H9O2S2. MTAA is a derivative of acetic acid and is used as a synthetic intermediate in the production of pharmaceuticals and other compounds. MTAA is also used in the synthesis of organic compounds and as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Regulation of Cell Death in Yeasts

Acetic acid derivatives have been recognized for their significant role in yeast research, particularly concerning the regulation of cell death. Studies have revealed that acetic acid, a by-product of alcoholic fermentation or metabolic product of certain bacteria, impacts yeast cells by inducing a regulated cell death mechanism. This area of research has uncovered valuable insights into the pharmacological and genetic regulation of cell death, offering potential applications in biotechnology and biomedicine for developing robust yeast strains and new biomedical strategies (Chaves et al., 2021).

Pervaporation Separation of Water–Acetic Acid Mixtures

The separation of acetic acid from aqueous streams through pervaporation, a membrane process, is a vital industrial application. This method is particularly relevant for recycling acetic acid in industries where wastewater is contaminated with acetic acid. The conventional distillation methods are inefficient due to the close relative volatility of water and acetic acid, making pervaporation a more economical and environmentally friendly alternative (Aminabhavi & Toti, 2003).

Physiology of Acetic Acid Bacteria in Fermented Beverages

Acetic acid bacteria play a crucial role in the production of vinegar and various fermented beverages such as kombucha, kefir, and lambic beer. Their unique metabolism allows for the oxidation of ethanol into acetic acid, a key process in the food and beverage industry. This comprehensive review highlights the importance of acetic acid bacteria in beverage production and examines their potential health benefits, promising future applications in traditional and novel fermented products (Lynch et al., 2019).

Disinfection of Wastewater with Peracetic Acid

Peracetic acid, recognized for its broad spectrum of antimicrobial activity, has been increasingly used for disinfecting wastewater effluents. Its advantages include ease of treatment, effectiveness in the presence of organic matter, and the absence of toxic residuals or by-products. Despite higher costs compared to traditional disinfectants like chlorine, peracetic acid presents an environmentally friendly alternative that might become cost-competitive with increased production and demand (Kitis, 2004).

Propiedades

IUPAC Name |

2-(4-methylbenzenecarbothioyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOOGAWEPXWIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342832 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57149-19-6 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.